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Binaphthalene and its derivatives represent a cornerstone in modern chemistry, particularly in

the realms of asymmetric catalysis, materials science, and drug development.[1] Their utility

stems from a unique form of stereoisomerism known as atropisomerism, where hindered

rotation around a single bond—in this case, the C1-C1' bond connecting the two naphthalene

rings—gives rise to stable, non-superimposable, mirror-image conformations (enantiomers).[2]

Unlike point chirality, which involves a stereogenic center, this axial chirality is a dynamic

phenomenon. The thermodynamic stability of these isomers, quantified by the rotational energy

barrier, dictates whether they are fleeting conformations or isolable, configurationally stable

molecules.

This guide provides a comprehensive exploration of the factors governing the thermodynamic

stability of binaphthalene isomers, the state-of-the-art experimental and computational

methodologies used to quantify this stability, and practical insights for researchers in the field.

Understanding and predicting the rotational barrier is paramount for designing novel chiral

ligands, catalysts, and pharmacologically active agents where a specific, stable three-

dimensional arrangement is crucial for function.[3][4]

Section 1: Foundational Principles of
Thermodynamic Stability
The ability to isolate individual atropisomers depends on the magnitude of the free energy of

activation (ΔG‡) for rotation around the chiral axis. A commonly accepted threshold for
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separability at room temperature is a rotational barrier of approximately 93.5 kJ/mol (22.3

kcal/mol), which corresponds to a half-life of racemization (t₁/₂) of over 1000 seconds.[5] For

many applications, much higher stability is required. For instance, the renowned ligand 1,1′-bi-

2-naphthol (BINOL) possesses an exceptionally high rotational barrier (~40 kcal/mol), leading

to a racemization half-life estimated at two million years at room temperature, making its

enantiomers exceedingly stable.[3][6][7]

The primary factors influencing this barrier are:

Steric Hindrance: This is the most critical determinant. The steric bulk of substituents at the

ortho positions (2, 2', 8, and 8') of the naphthalene rings physically impedes rotation. Larger

groups create a more congested transition state for rotation, thereby increasing the energy

barrier. The removal of the peripheral aromatic rings, converting a binaphthyl system to a

biphenyl system, drastically reduces steric hindrance and lowers the rotational barrier,

decreasing optical stability.[5][8]

Bridging Elements: The presence of a rigid bridge or tether connecting the two naphthalene

units, such as in the formation of a dithiapine ring, can "lock" the atropisomers and prevent

inversion, further enhancing their stability.[9]

Intramolecular Interactions: Non-covalent interactions, such as hydrogen bonding, can

influence the stability of both the ground state and the transition state. Theoretical studies

have shown that intramolecular hydrogen bonds can, in some biaryl systems, stabilize the

transition state and lower the rotational barrier.[10]

Electronic Effects & Solvation: While secondary to steric effects, the electronic nature of

substituents and the surrounding solvent environment can modulate the rotational barrier.

However, experimental and computational studies on 1,1'-binaphthyl derivatives suggest that

these factors have a relatively minor impact compared to the size of the ortho-substituents.

[8]

Section 2: Methodologies for Determining
Rotational Barriers
A combination of experimental techniques and computational modeling provides a robust

framework for quantifying the thermodynamic stability of binaphthalene atropisomers.
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Experimental Approaches
The core principle of experimental determination is to measure the rate of interconversion

(racemization) between the enantiomers, from which the activation energy can be calculated

using the Eyring equation.

A. Thermal Racemization Kinetics

This classic method involves enriching one enantiomer and monitoring its conversion back to a

racemic mixture over time at a constant, elevated temperature.

Protocol: Determination of Racemization Barrier via HPLC

Preparation: Obtain an enantiomerically pure or enriched sample of the binaphthalene

isomer. If starting with a racemate, perform chiral resolution.[11][12]

Instrumentation Setup: Use a High-Performance Liquid Chromatography (HPLC) system

equipped with a suitable chiral stationary phase (e.g., polysaccharide-based columns)

capable of separating the two enantiomers. Develop an isocratic or gradient elution method

that provides baseline resolution.

Sample Preparation: Dissolve a precise amount of the enantiomerically enriched sample in a

high-boiling, inert solvent (e.g., 1,2-dichlorobenzene).

Kinetic Run:

Place the sample vial in a thermostatically controlled heating block or oil bath set to the

desired temperature (e.g., 170 °C).[13]

At regular time intervals (t), withdraw an aliquot of the solution, quench it by rapid cooling,

and dilute it for HPLC analysis.

Inject the aliquot onto the chiral HPLC column and record the chromatogram.

Data Analysis:

For each time point, determine the peak areas for the (R)- and (S)-enantiomers to

calculate the enantiomeric excess (% ee).
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Plot ln(% ee) versus time (t). The slope of this line is equal to -k_rac, where k_rac is the

rate constant for racemization.

Use the Eyring equation to calculate the Gibbs free energy of activation (ΔG‡): ΔG‡ = -RT

* ln(k_rac * h / (k_B * T)) where R is the gas constant, T is the absolute temperature, h is

Planck's constant, and k_B is the Boltzmann constant.

B. Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopy

For isomers with lower rotational barriers that interconvert rapidly at or near room temperature,

DNMR is a powerful tool. As the temperature is raised, the separate NMR signals for the two

enantiomers (in a chiral environment) or diastereotopic protons broaden, coalesce into a single

broad peak, and then sharpen into an averaged signal. The coalescence temperature can be

used to calculate the interconversion rate and, subsequently, the rotational barrier.

Computational Chemistry Approaches
Computational modeling, particularly using Density Functional Theory (DFT), has become an

indispensable tool for predicting and understanding the rotational barriers in biaryl systems.[14]

[15]

Protocol: DFT Calculation of Rotational Barrier

Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or

Spartan.

Input Structure: Build the 3D structure of the binaphthalene isomer of interest.

Ground State Optimization:

Perform a full geometry optimization of the ground state (the stable, non-planar

atropisomer) to find its lowest energy conformation.

A common and reliable level of theory for this purpose is B3LYP with a 6-31G(d,p) basis

set.[8]

Perform a frequency calculation on the optimized structure to confirm it is a true minimum

(i.e., has no imaginary frequencies).
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Transition State (TS) Search:

The racemization process can occur through different pathways, typically a syn or anti

passage of the ortho-substituents. The anti pathway, which proceeds through a transition

state with Cᵢ symmetry for unsubstituted binaphthyl, is often the preferred, lower-energy

route.[8][16]

To find the transition state, perform a potential energy surface (PES) scan by

systematically rotating the C1-C1' dihedral angle. The point of maximum energy along this

path provides a good initial guess for the TS structure.

Perform a transition state optimization using an algorithm like Berny (OPT = (TS,

CALCFC, NOEIGEN)).[17]

A subsequent frequency calculation must be performed on the optimized TS structure. A

true transition state will have exactly one imaginary frequency, corresponding to the

rotation around the C-C bond.

Barrier Calculation:

The rotational barrier (ΔE) is the difference in electronic energy between the optimized

transition state and the optimized ground state.

To obtain the more accurate Gibbs free energy of activation (ΔG‡), include zero-point

vibrational energy (ZPVE) and thermal corrections from the frequency calculations.

Section 3: Comparative Analysis of Binaphthalene
Stability
The thermodynamic stability of binaphthalene isomers is highly dependent on their substitution

pattern. The following table summarizes experimental and computational data for key

derivatives.
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Compound Substituents
Rotational
Barrier (ΔG‡)

Method Reference

1,1'-Binaphthyl None ~23.0 kcal/mol
DFT (B3LYP/6-

31G(d,p))
[8]

BINOL 2,2'-OH ~35-40 kcal/mol
Experimental /

DFT
[6][13]

Oxa-

Nanographene 1

π-extended

BINOL-like
35.0 kcal/mol

Experimental

(Thermal

Isomerization)

[13]

Biaryl 9 (H-

bonding)

Tri-ortho-

substituted

46.7 kJ/mol

(~11.2 kcal/mol)
Experimental [10]

Note: The stability can vary based on the specific conditions and computational methods

employed.

Section 4: Visualizing the Isomerization Pathway
The interconversion between binaphthalene enantiomers can be visualized as movement along

a potential energy surface. The stable enantiomers reside in energy wells, separated by the

energy barrier of the transition state.

Potential Energy Surface for Binaphthalene Racemization

(R)-Atropisomer (S)-Atropisomer Transition State
(Planar)

ΔG‡
(Rotational Barrier) Gibbs Free Energy Dihedral Angle (Rotation Coordinate)
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Caption: Energy profile for the racemization of a binaphthalene isomer.

Conclusion
The thermodynamic stability of binaphthalene isomers is a direct consequence of the steric

interactions that hinder rotation around the C1-C1' chiral axis. A profound understanding of

these principles, combined with robust experimental and computational tools, empowers

researchers to design and utilize these valuable molecules with precision. For drug

development professionals, controlling atropisomeric stability is crucial, as different, stable

isomers can exhibit drastically different pharmacological profiles.[3][7] As synthetic

methodologies and computational power continue to advance, the rational design of

binaphthalenes with tailored rotational barriers will undoubtedly unlock new opportunities in

chemistry and medicine.
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